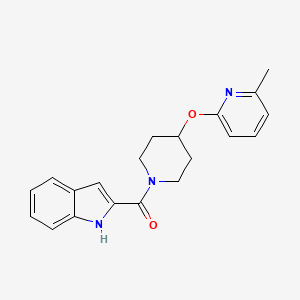

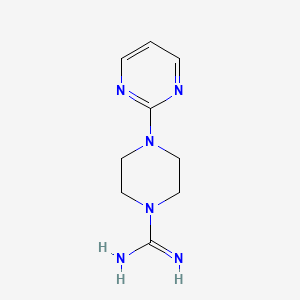

(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” belongs to the class of organic compounds known as indoles . Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . Strategies for the synthesis of indoles include transition metal-catalyzed reactions and reductive cyclization reactions . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), making them aromatic in nature . The molecular formula of a similar compound, 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, is C17H17N3O2 .Chemical Reactions Analysis

Indole derivatives have been found to undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In the synthesis of certain indole derivatives, a Cu (OAc)2-catalyzed reaction was used to form an N–N bond .Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . A similar compound, 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, has an average mass of 295.336 Da and a monoisotopic mass of 295.132080 Da .Applications De Recherche Scientifique

Selective Inhibition Properties

A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including compounds structurally related to the queried chemical, were identified as potent and highly selective inhibitors. These compounds showed significant antitumor activities in pharmacological assays and demonstrated efficacy as c-Met/ALK dual inhibitors. One notable compound, identified as SMU-B, exhibited pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo, indicating its potential application in cancer therapy, particularly in human gastric carcinoma models (Jingrong Li et al., 2013).

Anticancer and Antimicrobial Activities

Another study focused on the pharmacokinetics, brain distribution, and efficacy of compounds structurally related to the target molecule against malignant glioma. These compounds showed the ability to penetrate the blood-brain barrier, reaching peak concentrations in the brain and demonstrating significant increases in survival rates in glioma-bearing mice. This highlights the compound's potential for the development of treatments for brain cancers (A. Teitelbaum et al., 2012).

Structural and Molecular Insights

Research on the structural properties of related compounds, such as the thermal, optical, and etching studies, along with theoretical calculations, provided insights into their stability and potential applications in designing more efficient compounds for therapeutic use. The studies reveal that these compounds exhibit stable crystal structures with specific conformational arrangements, suggesting their suitability for further pharmaceutical development (C. S. Karthik et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1H-indol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-5-4-8-19(21-14)25-16-9-11-23(12-10-16)20(24)18-13-15-6-2-3-7-17(15)22-18/h2-8,13,16,22H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQABCWAXKJJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)

![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2832439.png)

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2832442.png)

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2832443.png)

![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)

![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)

![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)